molecular formula C4H8ClNO3 B2707714 3-Hydroxyazetidine-3-carboxylic acid hydrochloride CAS No. 70767-62-3

3-Hydroxyazetidine-3-carboxylic acid hydrochloride

カタログ番号: B2707714
CAS番号: 70767-62-3
分子量: 153.56
InChIキー: KIBQOYYZGHZVFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxyazetidine-3-carboxylic acid hydrochloride is a heterocyclic compound that contains a four-membered ring with one nitrogen atom. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is commonly used in the development of antibiotics and other medicinal agents .

化学反応の分析

Types of Reactions

3-Hydroxyazetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of azetidine, which are used in the synthesis of pharmaceuticals and other organic compounds .

科学的研究の応用

Medicinal Chemistry Applications

3-Hydroxyazetidine-3-carboxylic acid hydrochloride has emerged as a valuable intermediate in drug development:

  • Non-Proteinogenic Amino Acids : The compound serves as a non-proteinogenic amino acid component in peptides, providing novel isosteres that can enhance the stability and activity of peptide drugs. Its long-term stability at various pH levels indicates potential for incorporation into therapeutic peptides .
  • Inhibition of Glycosidases : Derivatives of 3-hydroxyazetidine have shown promise as inhibitors of β-hexosaminidases, which are crucial in various metabolic pathways. Such inhibitors can be valuable in treating diseases related to glycosidase activity, including certain lysosomal storage disorders .

Case Studies and Research Findings

Recent studies highlight the compound's potential in diverse applications:

  • Synthesis of Heterocyclic Amino Acids : Research has demonstrated efficient methods for synthesizing azetidine-containing amino acids that exhibit biological activity similar to established pain medications. These derivatives can act as analogues for drugs like Meperidine, indicating their relevance in pain management therapies .
  • Peptide Synthesis : The incorporation of 3-hydroxyazetidine into peptide sequences has been explored, with findings suggesting enhanced stability and bioactivity. This positions the compound as a candidate for developing next-generation peptide therapeutics .

作用機序

The mechanism of action of 3-Hydroxyazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

類似化合物との比較

3-Hydroxyazetidine-3-carboxylic acid hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. Similar compounds include:

These similar compounds differ in their reactivity and applications, with this compound being particularly valuable in pharmaceutical synthesis due to its functional groups and reactivity .

生物活性

3-Hydroxyazetidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

The compound is characterized by its azetidine ring structure and a hydroxyl group at the 3-position, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C5H8ClNO3C_5H_8ClNO_3 with a molecular weight of approximately 177.57 g/mol.

The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and receptors. The compound has been shown to modulate specific signaling pathways, which can lead to various physiological effects. Notably, it acts as an inhibitor of certain glycosidases, which are enzymes that play critical roles in carbohydrate metabolism .

In Vitro Studies

Research indicates that 3-hydroxyazetidine derivatives exhibit significant inhibitory activity against β-hexosaminidases at micromolar concentrations. This inhibition suggests potential therapeutic applications in conditions where glycosidase activity is dysregulated .

Table 1: Inhibitory Activity of 3-Hydroxyazetidine Derivatives

CompoundEnzyme TargetIC50 (µM)
N-Methyl-3-hydroxyazetidineβ-Hexosaminidase5.0
3-Hydroxyazetidine-3-carboxylic acidβ-Hexosaminidase10.0

Case Studies

  • Anticancer Activity : A study demonstrated that analogs of azetidine derivatives showed promising anticancer activity by inhibiting tumor cell proliferation. The mechanism involved the modulation of apoptosis-related pathways, leading to increased cell death in cancerous cells .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of 3-hydroxyazetidine derivatives in models of neurodegenerative diseases. The compounds were found to reduce oxidative stress and inflammation in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease .

Synthesis and Stability

The synthesis of this compound has been achieved through various methodologies, including the use of D-glucose as a precursor. The stability of these compounds at different pH levels has been established, indicating their viability as non-proteinogenic amino acids for peptide synthesis .

特性

IUPAC Name

3-hydroxyazetidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c6-3(7)4(8)1-5-2-4;/h5,8H,1-2H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBQOYYZGHZVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70767-62-3
Record name 3-hydroxyazetidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxylic acid (assume 3.90 mmol) was suspended in methanol (40 mL) and 4 N hydrochloric acid in dioxane (1 mL, 4 mmol) was added. 20 wt % Palladium hydroxide on carbon (100 mg) was added to the solution and the mixture was treated with hydrogen at 40 psi for 2 h. The mixture was filtered and the filtrate was concentrated in vacuo to afford 3-hydroxyazetidine-3-carboxylic acid hydrochloride which was dissolved in tetrahydrofuran (5 mL) and water (5 mL) and treated with potassium carbonate (1.615 g, 11.7 mmol) and di-tert-butyl dicarbonate (935 mg, 4.29 mmol) were added. The mixture was stirred at ambient for 17 h and then the mixture was partitioned between ethyl acetate and water. The aqueous portion was extracted with ethyl acetate and then was acidified to pH ˜3-4 and extracted twice more with ethyl acetate. The combined organic portion was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford 1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid which was dissolved in DMF (3 mL). Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (2.028 g, 3.90 mmol) and N,N-diisopropylethylamine (0.7 mL, 4.03 mmol) were added. The mixture was stirred at ambient for 5 minutes and then allylamine (0.6 mL, 8.03 mmol) was added and the mixture was stirred for 17 h. The mixture was partitioned between ethyl acetate and 5% lithium chloride. The organic portion was washed with 20% citric acid, saturated sodium bicarbonate and brine, then was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Column chromatography (silica gel, ethyl acetate) gave 1,1-dimethylethyl 3-hydroxy-3-[(prop-2-en-1-ylamino)carbonyl]azetidine-1-carboxylate (782 mg, 3.05 mmol, 78% yield from 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxamide). 1,1-Dimethylethyl 3-hydroxy-3-[(prop-2-en-1-ylamino)carbonyl]azetidine-1-carboxylate (782 mg, 3.05 mmol) was dissolved in methanol (10 mL) and 4 N hydrochloric acid in dioxane (2 mL, 8 mmol) was added. The mixture was refluxed for 15 minutes and then was concentrated in vacuo to afford 3-hydroxy-N-prop-2-en-1-ylazetidine-3-carboxamide hydrochloride (3.05 mmol).
Quantity
3.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2.383 g (8.4 mmoles) of crude 1-benzhydryl-3-hydroxyazetidine-3-carboxylic acid in 64 ml of 50% aqueous dioxane is added 2.1 ml of concentrated hydrochloric acid, and the mixture is catalytically hydrogenated for 32 hours in the presence of 924 mg of 10% palladium-charcoal under hydrogen pressure of 5 kg/cm2. The catalyst is filtered off and washed with an aqueous dioxane. The combined filtrate and washings are evaporated under reduced pressure during which the precipitating oily material is removed by washing with ether. The residue is washed with acetone and recrystallized from dimethylformamide-acetone to yield 1.051 g of 3-hydroxyazetidine-3-carboxylic acid hydrochloride as prisms in 82% yield.
Quantity
2.383 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
924 mg
Type
catalyst
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。